molecular formula C7H14O3 B115943 1-Methoxy-2-propyl propanoate CAS No. 148462-57-1

1-Methoxy-2-propyl propanoate

Cat. No.: B115943
CAS No.: 148462-57-1
M. Wt: 146.18 g/mol
InChI Key: DOVZUKKPYKRVIK-UHFFFAOYSA-N
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Description

Overview of 1-Methoxy-2-propyl propanoate's Significance in Advanced Chemical Systems

The significance of this compound in advanced chemical systems stems largely from its versatile solvent properties. Its molecular structure allows it to be miscible with many common organic solvents, making it a valuable component in complex formulations. atamanchemicals.com This characteristic is particularly crucial in the coatings and inks industries, where it is used to dissolve various polymers and resins, such as acrylics, epoxies, alkyds, polyesters, and polyurethanes, thereby enhancing the quality and performance of the final products. chemicalbook.comsincerechemical.com

In the realm of electronics, related P-series glycol ether esters are utilized as solvents in photoresist formulations during semiconductor manufacturing and as cleaning agents for circuit boards. atamanchemicals.comsincerechemical.comguidechem.com The balanced volatility and solvency of compounds like this compound are critical for these precise applications. Furthermore, its utility extends to polymer chemistry, where it serves as a solvent medium for the synthesis of various polymers, contributing to the production of high-grade materials. In a different application of advanced materials, research has shown that well-dispersed silver nanoparticles with narrow size distributions can be grown in the related solvent, 1-methoxy-2-propyl acetate (B1210297) (PGMEA), using pulsed laser ablation, highlighting the potential for this class of solvents in nanotechnology. chemicalbook.com

The compound also finds application in academic and research laboratories. It is employed as a solvent in organic synthesis to facilitate chemical reactions and in analytical chemistry, particularly for chromatography and spectroscopy. In biological research, its ability to effectively dissolve lipids makes it useful for the preparation of biological samples.

Evolution of Research Trajectories for this compound and Related Glycol Ether Esters

The research trajectory for glycol ethers, a class that includes this compound, has evolved significantly over the past several decades. glycol-ethers.eu Glycol ethers are broadly categorized into two main groups: the E-series, derived from ethylene (B1197577) glycol, and the P-series, derived from propylene (B89431) glycol. iarc.fr

Initial research, particularly from the 1970s and 1980s, focused heavily on the E-series glycol ethers. iarc.frnih.gov These studies revealed significant toxicological concerns, including reproductive and developmental toxicity, associated with certain E-series compounds that metabolize into toxic alkoxyacetic acids. nih.govresearchgate.net These findings prompted a major shift in industrial use and research focus away from the more hazardous E-series ethers. iarc.frnih.gov

This led to the increased development and investigation of the P-series glycol ethers, which are generally considered to have a more favorable toxicological profile. iarc.frnih.gov this compound is a member of this P-series. The research focus for P-series ethers has been on confirming their lower toxicity and exploring their efficacy as replacement solvents. For instance, new studies on propylene glycol ethers have confirmed the developmental and testicular toxicity of the minor β-isomer of propylene glycol methyl ether (PGME), while the primary α-isomer (1-methoxy-2-propanol, the precursor to this compound) is not associated with these effects. nih.gov

Contemporary research continues to explore the nuances of P-series glycol ethers. Recent studies have investigated their potential for endocrine disruption, their atmospheric chemistry, and their degradation in various environments. chemicalbook.comglycol-ethers.eufinerchem.com The goal is to build a comprehensive understanding of their lifecycle and interactions to ensure their safe and effective use in modern applications.

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound and its analogues is multifaceted, with objectives ranging from fundamental chemical synthesis to application-specific performance evaluation.

A primary objective is the optimization of synthesis methods. Research focuses on the esterification of 1-methoxy-2-propanol (B31579) with propanoic acid or the transesterification with other esters. researchgate.net Studies investigate various catalysts, such as solid acids like ion-exchange resins, to develop more environmentally friendly and efficient industrial processes that avoid corrosive liquid acids like sulfuric acid. google.comresearchgate.net Kinetic investigations are crucial to understanding reaction mechanisms and supporting the engineering and design of industrial reactors. chemicalbook.com

Another key area of research is the detailed characterization of its physicochemical properties. This includes precise measurements of properties like vapor pressure, refractive index, and solubility parameters, which are essential for designing and modeling chemical processes and formulations. lookchem.com Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) are employed to ensure high purity and confirm the structural integrity of the synthesized compound.

Furthermore, academic studies aim to understand the compound's performance in specific applications. In coatings science, research investigates how its use as a solvent affects properties like drying time, film formation, and adhesion. In atmospheric chemistry, studies examine the reaction rates and products of this compound and related compounds with atmospheric oxidants like OH radicals and Cl atoms to determine their environmental fate and potential impact. chemicalbook.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₄O₃ lookchem.com
Molecular Weight 146.18 g/mol
Appearance Clear, colorless liquid lookchem.com
Boiling Point 177.6 °C at 760 mmHg lookchem.com
Density 0.947 g/cm³ lookchem.com
Flash Point 56.8 °C lookchem.com
Refractive Index (n²⁰/D) 1.406 lookchem.com
Vapor Pressure 1.03 mmHg at 25°C lookchem.com
Hydrogen Bond Acceptor Count 3 lookchem.com
Rotatable Bond Count 5 lookchem.com

Properties

IUPAC Name

1-methoxypropan-2-yl propanoate
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InChI

InChI=1S/C7H14O3/c1-4-7(8)10-6(2)5-9-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DOVZUKKPYKRVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50888996
Record name 2-Propanol, 1-methoxy-, 2-propanoate
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Molecular Weight

146.18 g/mol
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Physical Description

Liquid
Record name 2-Propanol, 1-methoxy-, 2-propanoate
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CAS No.

148462-57-1
Record name 2-Propanol, 1-methoxy-, 2-propanoate
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Record name 2-Propanol, 1-methoxy-, 2-propanoate
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Record name 2-Propanol, 1-methoxy-, 2-propanoate
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Record name 2-Propanol, 1-methoxy-,2-propanoate
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Synthetic Methodologies for 1 Methoxy 2 Propyl Propanoate

Esterification Reaction Pathways

The fundamental chemical transformation in the synthesis of 1-methoxy-2-propyl propanoate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of an alcohol (1-methoxy-2-propanol) and a carboxylic acid (propanoic acid) to form an ester and water. The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product side, such as removing water as it is formed, are commonly employed.

Direct Esterification of 1-Methoxy-2-propanol (B31579) with Propanoic Acid

Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants. In the context of this compound synthesis, this typically refers to liquid mineral acids or organic acids.

Conventional methods for the synthesis of this compound often rely on homogeneous acid catalysts such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA). smolecule.com While effective in achieving high conversion rates, these catalysts present challenges in terms of separation from the product mixture, potential for equipment corrosion, and environmental concerns related to waste disposal. nih.govresearchgate.net

Interactive Data Table: Homogeneous Catalysis in Propanoate Ester Synthesis
AlcoholCatalystMolar Ratio (Acid:Alcohol:Catalyst)Temperature (°C)Reaction Time (min)Maximum Yield (%)
1-PropanolH₂SO₄1:10:0.206521096.9
1-PropanolH₂SO₄1:10:0.205521094.2
1-PropanolH₂SO₄1:10:0.204521090.1
1-PropanolH₂SO₄1:10:0.203521083.7

Data derived from studies on the esterification of propanoic acid. ceon.rsresearchgate.net

Heterogeneous catalysis offers several advantages over homogeneous systems, including ease of catalyst separation and recovery, potential for reuse, and often milder reaction conditions, which can lead to a more environmentally friendly process. aiche.org

A variety of solid acid catalysts have been investigated for the synthesis of propylene (B89431) glycol ethers and their esters. These materials possess acidic sites on their surface that can effectively catalyze the esterification reaction. Examples of solid acid catalysts that have been studied for similar esterification reactions include sulfated zirconia, and various heteropolyacids. iitm.ac.in The catalytic activity of these materials is generally proportional to their surface area and the strength and number of their acid sites. iitm.ac.in

In a study on the esterification of acetic acid with 1-methoxy-2-propanol, a solid acid catalyst, SO₄²⁻/TiO₂, demonstrated a 73% yield of the corresponding acetate (B1210297) ester under specific conditions. nih.gov This highlights the potential of solid acid catalysts in the synthesis of related esters like this compound.

Interactive Data Table: Performance of Solid Acid Catalysts in Propylene Glycol Methyl Ether Acetate Synthesis
CatalystMolar Ratio (Alcohol:Acid)Catalyst Loading (wt%)Temperature (K)Yield (%)
SO₄²⁻/TiO₂1:310383.1573

Data from a study on the synthesis of 1-methoxy-2-propyl acetate. nih.gov

Macroporous ion-exchange resins, such as those in the Amberlyst series, have emerged as highly effective solid acid catalysts for esterification reactions. These materials are sulfonic acid-functionalized polystyrene-divinylbenzene copolymers, offering high acidity and thermal stability. arkat-usa.orgresearchgate.net

Studies on the synthesis of 1-methoxy-2-propyl acetate using Amberlyst-35, a macroporous ion-exchange resin, have shown that a high equilibrium yield of 78% can be achieved. nih.govresearchgate.netresearchgate.netmdpi.com The optimal conditions for this reaction were found to be a temperature of 353 K, a 1-methoxy-2-propanol to acetic acid molar ratio of 1:3, and a catalyst loading of 10 wt%. nih.govresearchgate.netresearchgate.netmdpi.com Kinetic studies have indicated that the reaction mechanism is best described by the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, suggesting a surface reaction-controlled process. nih.govresearchgate.net

Another commonly used ion-exchange resin, Amberlyst-15, has also been investigated for the synthesis of propylene glycol methyl ether acetate (PGMEA). mdpi.comresearchgate.net It is recognized for its excellent physical, thermal, and chemical stability. mdpi.com

Interactive Data Table: Efficacy of Macroporous Ion-Exchange Resins in Propylene Glycol Methyl Ether Acetate Synthesis
CatalystMolar Ratio (Alcohol:Acid)Catalyst Loading (wt%)Temperature (K)Yield (%)
Amberlyst-351:31035378
Amberlyst-151:310353.1578
NKC-9 Cation Exchange Resin1:110353.1546

Data compiled from studies on the synthesis of 1-methoxy-2-propyl acetate. nih.gov

Heterogeneous Catalysis in Esterification Systems

Continuous Esterification Reaction Technologies

Continuous reaction technologies, particularly those utilizing packed-bed or fixed-bed reactors, offer significant advantages for the industrial-scale production of this compound. These systems can lead to increased productivity, improved process control, and greater consistency in product quality compared to batch processes. mdpi.com

In a continuous process, the reactants are continuously fed into a reactor containing a fixed bed of a heterogeneous catalyst. As the reactants flow through the catalyst bed, they are converted into the desired product, which is then continuously withdrawn. This setup is particularly well-suited for use with solid acid catalysts like macroporous ion-exchange resins. mdpi.com For the production of propylene glycol methyl ether acetate, a plug flow reactor (PFR) system has been successfully implemented, demonstrating the viability of continuous processes for this class of compounds. mdpi.com The design of such reactors is informed by kinetic parameters obtained from batch reaction studies. mdpi.com

Fixed Bed Reactor Configurations

Continuous production of related esters like 1-methoxy-2-propyl acetate is effectively carried out using a two-part fixed-bed continuous esterification process, a method directly applicable to this compound synthesis. google.com This configuration employs solid acid catalysts packed into stationary beds within the reactors.

The process typically involves the following steps:

Preheating and First-Stage Reaction: The raw materials, 1-methoxy-2-propanol and propanoic acid, are mixed and preheated before being continuously fed into the first fixed-bed reactor. Here, the initial esterification takes place as the reactants pass over the solid acid catalyst. google.com

Dehydration: The reaction mixture from the first reactor, containing the ester, water, and unreacted starting materials, is then directed to a distillation tower for dehydration. google.com

This dual-reactor setup enhances production efficiency and allows for continuous operation, which is highly valued in industrial applications. The use of a solid acid catalyst, such as a polystyrene-based sulfonic acid ion-exchange resin, simplifies the purification process as the catalyst is easily retained within the reactor. google.com

Table 1: Operating Parameters for a Two-Part Fixed Bed Continuous Esterification Process

Parameter Value/Range Source
Reactants 1-Methoxy-2-propanol, Propanoic Acid smolecule.comgoogle.com
Catalyst Solid Acid Catalyst (e.g., Ion-Exchange Resin) google.com
Reactor Type Two-Part Fixed Bed google.com
Esterification Temperature 70-150 °C google.com
Molar Ratio (Alcohol:Acid) 0.7-2 : 1 (in first reactor) google.com
Azeotropic Distillation for Water Removal

Esterification is a reversible reaction, and the water produced as a byproduct can limit the final product yield by favoring the reverse reaction (hydrolysis). To overcome this equilibrium limitation, the water is continuously removed from the reaction mixture. google.com A highly effective method for this is azeotropic distillation. google.comgoogleapis.com

In this technique, an entrainer—an auxiliary solvent that forms a low-boiling azeotrope with water—is added to the reaction system. This ternary mixture (entrainer, water, and one of the reactants) boils at a temperature lower than any of the individual components, allowing for the selective removal of water. The vapor is condensed, and the resulting liquid separates into two phases: an organic phase, rich in the entrainer, which is returned to the distillation column, and an aqueous phase, which is removed. google.com

While some separation processes for 1-methoxy-2-propanol and water have proven difficult, heteroazeotropic distillation is considered an energy-efficient method for such high-boiling aqueous mixtures. mdpi.comgoogle.com

Transesterification Processes for this compound Production

Transesterification is an alternative and important pathway for the synthesis of this compound. This process involves the reaction of an alcohol with an ester, effectively exchanging the alcohol component of the ester. researchgate.netnih.gov It is a key method used in the production of various esters, including biodiesel. semanticscholar.org

Exchange Reactions with Other Esters and Alcohols

In the context of this compound synthesis, the transesterification reaction involves reacting 1-methoxy-2-propanol with an alkyl propanoate, such as methyl propanoate or ethyl propanoate. The general reaction is as follows:

Methyl Propanoate + 1-Methoxy-2-propanol ⇌ this compound + Methanol

This equilibrium-limited reaction is driven towards the product side by using an excess of one of the reactants, typically the alcohol, or by removing the lower-boiling alcohol byproduct (in this case, methanol) as it is formed. semanticscholar.org

Novel Catalytic Approaches in this compound Synthesis and Precursor Production

The synthesis of this compound and its precursor, 1-methoxy-2-propanol, has been the subject of research focused on developing more efficient and environmentally benign catalytic systems. These novel approaches aim to enhance reaction rates, improve selectivity, and simplify catalyst recovery and reuse, moving away from traditional homogeneous acid catalysts.

Application of Zeolitic Imidazolate Frameworks (ZIFs) and Alumina Nanofibers

Zeolitic Imidazolate Frameworks (ZIFs) have emerged as highly effective heterogeneous catalysts for the synthesis of 1-methoxy-2-propanol, a key precursor for this compound. Specifically, zinc-based ZIFs, such as ZIF-8 (based on 2-methylimidazole) and MAF-5 (based on 2-ethylimidazole), have demonstrated significant catalytic activity in the reaction between methanol and propylene oxide. exlibrisgroup.com These materials allow the reaction to proceed at a lower temperature of 110°C, with 1-methoxy-2-propanol being the major product, achieving selectivities of 92.1–93.8%. exlibrisgroup.com The higher catalytic activity of MAF-5 compared to ZIF-8 is attributed to its higher basicity. exlibrisgroup.com A notable advantage of these ZIF catalysts is their excellent reusability, showing stable performance for up to five catalytic cycles. exlibrisgroup.com

The following table summarizes the catalytic performance of ZIF-8 and MAF-5 in the synthesis of 1-methoxy-2-propanol.

CatalystLinkerReaction Temperature (°C)Selectivity for 1-Methoxy-2-propanol (%)Reusability (cycles)
ZIF-82-methylimidazole11092.15
MAF-52-ethylimidazole11093.85

Data sourced from research on the catalytic synthesis of 1-methoxy-2-propanol. exlibrisgroup.com

While alumina (Al₂O₃) is recognized for its applications in catalysis, specific research on the use of alumina nanofibers in the synthesis of this compound or its precursors is not extensively documented in the available literature. nih.govmdpi.com Alumina nanofibers possess desirable properties for catalytic applications, including high surface area and excellent thermal and chemical stability. mdpi.comsciopen.com These characteristics make them suitable as catalyst supports or as catalysts in various chemical transformations. mdpi.com They can be synthesized through methods like electrospinning combined with a sol-gel process, resulting in nanofibers with diameters in the nanometer range. nih.gov

Role of Metal Oxide Catalysts (e.g., Magnesium Oxide)

Metal oxide catalysts, particularly those with basic properties, play a significant role in the synthesis of the precursor 1-methoxy-2-propanol. Mixed metal oxides, such as a ZrO₂-loaded magnesium oxide (MgO) complex, have been shown to be effective catalysts for the propoxylation of methanol with propylene oxide, leading to the selective synthesis of 1-methoxy-2-propanol. researchgate.net The use of these solid catalysts demonstrates high selectivity towards the primary ether, 1-methoxy-2-propanol. researchgate.net

The catalytic activity of these materials is influenced by their composition and structure, which in turn affects the selectivity and conversion rates of the reaction.

Utilization of Ionic Liquid Catalysts in Alcoholysis Reactions

Ionic liquids (ILs) are increasingly being investigated as catalysts for esterification and transesterification reactions due to their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity or basicity. researchgate.netnih.gov They offer a green alternative to traditional homogeneous acid catalysts, with advantages in catalyst recovery and reusability. nih.gov

In the context of ester synthesis, functionalized acidic ionic liquids (FAILs) have demonstrated excellent catalytic performance. For example, tropine-based FAILs have been successfully used in esterification reactions, showcasing high yield and selectivity. nih.gov Sulfonic acid functionalized ionic liquids (SAILs) are another class of ILs that have been effectively employed as catalysts for the esterification of fatty acids. mdpi.com The catalytic activity of these ILs can be tuned by modifying their chemical structure, for instance, by introducing lipophilic alkyl chains to enhance their solubility in the reaction mixture. mdpi.com The general formula for a type of ionic liquid used in catalytic esterification is [Bu₃PR]⁺N(CF₃SO₂)₂⁻, where R is a linear or branched alkyl group. google.com

The use of ionic liquids as catalysts can significantly improve the reaction rate and simplify the separation process, contributing to a more sustainable production of esters. nih.govgoogle.com

Process Intensification through Micro-tubular Circulating Reactor Systems

Process intensification aims to develop smaller, more efficient, and sustainable chemical processes. Micro-reactor systems, including micro-tubular circulating reactors, are a key technology in this field. These reactors offer a high surface area-to-volume ratio, which leads to enhanced heat and mass transfer rates. researchgate.netmdpi.com This can significantly accelerate reaction rates and improve product yields compared to conventional batch reactors. researchgate.net

While specific applications of micro-tubular circulating reactors for the synthesis of this compound are not widely reported, their use in similar reactions, such as the transesterification for biodiesel production, demonstrates their potential. researchgate.netmdpi.com The ordered and predictable flow within micro-channels allows for precise control over reaction conditions, such as temperature and residence time, leading to improved selectivity and safety, especially for highly exothermic reactions. mdpi.comccdcindia.com The continuous nature of these systems also allows for easier automation and integration into larger production processes. researchgate.net

Optimization of Reaction Conditions and Process Parameters in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and efficiency of this compound synthesis. Key parameters that are typically optimized include reaction temperature, catalyst loading, and the molar ratio of reactants.

For the esterification of 1-methoxy-2-propanol with an acid, using a solid acid catalyst like an ion-exchange resin, the following conditions have been found to be optimal:

Reaction Temperature: A temperature of 353 K (80°C) has been identified as optimal for achieving a high equilibrium yield. mdpi.comresearchgate.net In continuous esterification processes, a broader temperature range of 70-150°C is often employed, with a preferred range of 90-120°C. google.com

Catalyst Loading: A catalyst loading of 10 wt% of the total reactant mass has been shown to be effective. mdpi.comresearchgate.net

Molar Ratio of Reactants: An initial molar ratio of 1:3 for 1-methoxy-2-propanol to the carboxylic acid significantly improves the conversion of the alcohol. mdpi.comresearchgate.net

The table below presents the optimized reaction conditions for the synthesis of a propyl acetate from 1-methoxy-2-propanol using an ion-exchange resin catalyst.

ParameterOptimized Value
Reaction Temperature353 K (80°C)
Catalyst Loading10 wt%
Initial Molar Ratio (Alcohol:Acid)1:3

Data based on the esterification of 1-methoxy-2-propanol with acetic acid. mdpi.comresearchgate.net

Furthermore, continuous removal of water, a byproduct of the esterification reaction, is essential to shift the reaction equilibrium towards the product side and enhance the yield. google.com Techniques such as azeotropic distillation are often employed for this purpose. google.com The choice of catalyst also plays a critical role, with solid acid catalysts being favored for their ease of separation and reusability, contributing to a more environmentally friendly and cost-effective process. mdpi.comresearchgate.netmdpi.com

Reaction Mechanisms and Kinetics of 1 Methoxy 2 Propyl Propanoate

Hydrolysis Pathways of 1-Methoxy-2-propyl propanoate

The stability of this compound in aqueous environments is largely dictated by hydrolysis, a chemical reaction in which a water molecule cleaves one or more chemical bonds. The rate and pathway of this degradation are significantly influenced by the pH of the solution.

Acid-Catalyzed Hydrolysis Kinetics

While specific kinetic studies on the acid-catalyzed hydrolysis of this compound are not extensively detailed in the provided search results, the general mechanism for acid-catalyzed ester hydrolysis is well-established. This reaction typically follows first-order kinetics, where the rate of reaction is proportional to the concentration of the ester. The process involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Influence of pH on Hydrolytic Stability

The hydrolytic stability of similar compounds, such as 1-methoxy-2-propanol (B31579) acetate (B1210297) (PMA), provides insight into the behavior of this compound. Studies on PMA show that it is stable to chemical hydrolysis in water at acidic and neutral pH (pH 4 and 7). oecd.org However, under alkaline conditions (pH 9), hydrolysis is observed, with a reported half-life of 8.10 days at 25°C for PMA. oecd.org This suggests that this compound is also likely to be more susceptible to hydrolysis under basic conditions.

Gas-Phase Reactions and Atmospheric Chemistry of this compound

In the atmosphere, the primary degradation pathway for organic compounds like this compound is through gas-phase reactions, predominantly with hydroxyl (OH) radicals. harvard.edu These reactions are crucial in determining the atmospheric lifetime and environmental impact of the compound.

Reactions with Hydroxyl (OH) Radicals

The reaction with OH radicals is the most significant atmospheric loss process for many volatile organic compounds. harvard.edu This reaction initiates a cascade of further reactions that can contribute to the formation of secondary pollutants like ozone and other aerosols.

Kinetic studies on the reaction of similar esters with OH radicals have been conducted to determine their atmospheric lifetimes. For instance, the rate coefficient for the reaction of the structurally related 1-methoxy-2-propyl acetate (MPA) with OH radicals has been measured across a range of temperatures (263-373 K). nih.govresearchgate.net The temperature dependence of this reaction is described by the Arrhenius expression:

kMPA+OH(T) = (2.01 ± 0.02) × 10⁻¹² exp[(588 ± 123)/T] cm³ molecule⁻¹ s⁻¹ nih.govresearchgate.net

This data indicates a negative temperature dependence, meaning the reaction rate decreases as temperature increases. While this specific data is for MPA, the reactivity of this compound is expected to be of a similar order of magnitude due to structural similarities.

Table 1: Arrhenius Expression for the Reaction of 1-Methoxy-2-propyl acetate (MPA) with OH Radicals

Parameter Value Unit
A-factor (2.01 ± 0.02) × 10⁻¹² cm³ molecule⁻¹ s⁻¹
E/R -588 ± 123 K

Data derived from studies on the structurally similar compound, 1-methoxy-2-propyl acetate. nih.govresearchgate.net

The reaction of esters with OH radicals proceeds primarily through hydrogen atom abstraction. nih.gov For compounds like this compound, this can occur at various sites on the molecule. The resulting alkyl radical reacts with molecular oxygen to form a peroxy radical, which then undergoes further reactions in the atmosphere. nih.gov

Studies on the OH-initiated oxidation of 1-methoxy-2-propyl acetate (MPA) in the presence of nitrogen oxides (NOx) have identified several key products. nih.govresearchgate.net The formation of these products helps to elucidate the degradation mechanism.

Table 2: Molar Formation Yields of Products from the Reaction of 1-Methoxy-2-propyl acetate (MPA) + OH

Product Molar Yield (%)
Methyl formate 80 ± 7.3
Acetic acid 50 ± 4.8
Acetic anhydride 22 ± 2.4

Data from studies on the structurally similar compound, 1-methoxy-2-propyl acetate. nih.govresearchgate.net

These findings suggest that the atmospheric degradation of this compound would likely lead to the formation of propanoic acid, methyl formate, and other oxygenated products through similar reaction pathways. The initial H-abstraction is favored at the methoxy (B1213986) group and the secondary carbon atom bonded to the ester oxygen. nih.gov

Mechanistic Pathways of OH Radical Reactions (e.g., H-atom abstraction)

The dominant degradation pathway for this compound in the troposphere is initiated by reaction with hydroxyl (OH) radicals. This reaction proceeds primarily through hydrogen-atom abstraction from various C-H bonds within the molecule. The presence of two oxygen atoms (one ether and one ester) significantly influences the reactivity of the adjacent C-H bonds.

The sites most susceptible to H-atom abstraction are those alpha to the oxygen atoms, due to the stabilizing effect on the resulting radical. The potential abstraction sites are:

The methoxy group (-O-CH₃)

The methylene (B1212753) group adjacent to the ether oxygen (-O-CH₂-)

The methine group adjacent to the ester oxygen (-CH(O)-)

The methylene and methyl groups of the propanoate chain (-CH₂-CH₃)

Computational studies on analogous ether and ester compounds show that the primary attack by hydroxyl radicals occurs at the hydrogen atoms bonded to carbon atoms adjacent to the ether and ester oxygen atoms. researchgate.netnih.gov This is because the electron-donating effect of the oxygen atoms increases the electron density on these adjacent carbon atoms, making the attached hydrogens more susceptible to abstraction. nih.gov

The general mechanism can be summarized as follows:

Initiation: An OH radical abstracts a hydrogen atom from the this compound molecule (R-H), forming water and an alkyl radical (R•). R-H + •OH → R• + H₂O

Propagation: In the presence of atmospheric oxygen (O₂), the resulting alkyl radical rapidly forms a peroxy radical (RO₂•). R• + O₂ → RO₂•

Further Reactions: The peroxy radical can then undergo several reactions, often with nitric oxide (NO), to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). nih.gov RO₂• + NO → RO• + NO₂

The specific structure of the alkoxy radical depends on the initial site of H-atom abstraction, leading to different decomposition pathways and a variety of final products. For instance, abstraction from the methine group (-CH(O)-) would be a significant channel. mdpi.com

Reactions with Chlorine (Cl) Atoms

In marine or coastal areas, reactions with chlorine (Cl) atoms can also be a significant atmospheric loss process for this compound. Similar to OH radicals, Cl atoms react primarily via H-atom abstraction.

CompoundRate Coefficient (kCl) at 296 K (cm³ molecule⁻¹ s⁻¹)Reference
Ethyl Propanoate(1.15 ± 0.17) x 10⁻¹¹ nih.gov
n-Propyl Propanoate(2.40 ± 0.36) x 10⁻¹¹ nih.gov

The reaction initiated by Cl atoms follows a similar mechanistic pathway to that of OH radicals, beginning with H-atom abstraction to form an alkyl radical. researchgate.net Subsequent reactions with O₂ lead to the formation of peroxy radicals, which then react further to yield various oxidation products. researchgate.net The product distribution depends on the branching ratios of the initial H-atom abstraction from the different sites on the molecule. The major products are expected to be carbonyl compounds, such as aldehydes and ketones, resulting from the decomposition of alkoxy radicals formed during the degradation cascade. researchgate.net

Esterification Reactions Involving this compound as a Reactant

While this compound is a product of esterification, it can also act as a reactant in related processes, primarily hydrolysis, which is the reverse of esterification. In hydrolysis, the ester reacts with water to break the ester bond, yielding an alcohol and a carboxylic acid.

R-COO-R' + H₂O ⇌ R-COOH + R'-OH

For this compound, hydrolysis would produce propanoic acid and 1-methoxy-2-propanol. This reaction is typically slow under neutral conditions but can be catalyzed by acids or bases. A study estimating the base-catalyzed hydrolysis rate for the similar compound 1-methoxy-2-propyl acetate suggests a half-life of 2.4 years at a pH of 7 and 88 days at a pH of 8. guidechem.com This indicates that hydrolysis is not a rapid degradation process under typical environmental conditions.

Another relevant reaction is transesterification, where the ester reacts with an alcohol in the presence of a catalyst to exchange its alkoxy group. For example, reaction with ethanol (B145695) could yield ethyl propanoate and 1-methoxy-2-propanol.

Oxidation Reactions and Derived Intermediate Products

The oxidation of this compound in the atmosphere, initiated by OH or Cl, leads to a variety of intermediate and final products. Following the initial H-atom abstraction and formation of an alkoxy radical (RO•), several decomposition pathways are possible:

Decomposition: The alkoxy radical can undergo C-C bond scission. For example, if the radical is centered on the methine carbon of the propyl group, it could decompose to form an aldehyde and another radical fragment.

Isomerization: The alkoxy radical can undergo a 1,5-H shift isomerization, which is common for larger alkoxy radicals, leading to the formation of a hydroxy-substituted alkyl radical that can then react further with O₂.

Reaction with O₂: Some alkoxy radicals can react directly with O₂ to form a carbonyl and a hydroperoxyl radical (HO₂).

Based on the degradation mechanisms of similar glycol ethers and esters, the expected intermediate and final products from the atmospheric oxidation of this compound include:

1-Methoxy-2-propanone: From H-abstraction at the methine carbon followed by reaction with O₂. The oxidation of the parent alcohol, 1-methoxy-2-propanol, is known to produce this ketone. patsnap.com

Methyl Propanoate: From fragmentation of an alkoxy radical.

Propanoic Acid: A potential final product from further oxidation.

Formaldehyde: From oxidation involving the methoxy group. researchgate.net

Organic Nitrates: Formed from the reaction of peroxy radicals (RO₂•) with nitrogen oxides (NOx). sigmaaldrich.com

The precise yield of each product depends on the specific atmospheric conditions, such as the concentrations of NOx.

Biocatalyzed Transformations and Enantioselective Processes

While specific research on the biocatalyzed transformations of this compound is not extensively documented, the principles of biocatalysis can be applied to predict its behavior in enzymatic reactions. The presence of an ester linkage and a chiral center in its precursor alcohol (1-methoxy-2-propanol) suggests that this compound is a viable candidate for both biocatalytic hydrolysis/synthesis and enantioselective processes, primarily utilizing lipases and esterases.

Lipases are a class of enzymes that catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters (esterification and transesterification) in non-aqueous media. These enzymes are widely recognized for their broad substrate specificity and high enantioselectivity, making them valuable tools in organic synthesis.

The most probable biocatalytic transformations involving this compound would be its hydrolysis to 1-methoxy-2-propanol and propanoic acid, or its synthesis from these precursors. Furthermore, due to the chiral nature of 1-methoxy-2-propanol, enantioselective enzymatic reactions are a key area of interest.

Lipase-Catalyzed Synthesis and Hydrolysis

The synthesis of esters through biocatalysis offers a green alternative to chemical methods, proceeding under mild conditions and often with high selectivity. The enzymatic synthesis of propylene (B89431) glycol monoesters (PGMEs) using lipases has been demonstrated, suggesting a similar potential for this compound. For instance, lipases can be employed in the esterification of 1-methoxy-2-propanol with propanoic acid or in the transesterification with another ester of propanoic acid.

Conversely, the enzymatic hydrolysis of this compound would yield 1-methoxy-2-propanol and propanoic acid. This reaction is the reverse of esterification and is favored in aqueous environments. The kinetics of such a reaction would be influenced by factors such as the choice of lipase (B570770), pH, temperature, and the concentration of the substrate.

Table 1: Representative Data for Lipase-Catalyzed Esterification of a Secondary Alcohol

Lipase SourceAcyl DonorSolventTemperature (°C)Conversion (%)Enantiomeric Excess of Product (eep, %)Enantioselectivity (E)
Candida antarctica Lipase B (Novozym 435)Vinyl AcetateToluene (B28343)45>49>99>200
Pseudomonas cepacia LipaseVinyl AcetateDiisopropyl ether305098130
Candida rugosa LipaseIsopropenyl AcetateToluene/[EMIM][BF4]4028.296.267.5

Note: This table presents representative data for the kinetic resolution of secondary alcohols, analogous to 1-methoxy-2-propanol, to illustrate the potential for enantioselective acylation. The data is compiled from various studies on similar substrates and is intended for illustrative purposes as direct data for this compound is not available. mdpi.com

Enantioselective Processes

The precursor to this compound, 1-methoxy-2-propanol, is a chiral molecule existing as (R)- and (S)-enantiomers. Biocatalysts, particularly lipases, are known for their ability to discriminate between enantiomers, enabling the kinetic resolution of racemic mixtures.

In the context of this compound, two primary enantioselective strategies can be envisioned:

Kinetic Resolution of Racemic 1-Methoxy-2-propanol: This is the more common approach. A racemic mixture of 1-methoxy-2-propanol can be subjected to enantioselective acylation (esterification) using a lipase and an acyl donor (e.g., propanoic acid or its activated form). The lipase will preferentially acylate one enantiomer, for instance, the (R)-enantiomer, to form (R)-1-methoxy-2-propyl propanoate, leaving the unreacted (S)-1-methoxy-2-propanol. The resulting mixture of the ester and the unreacted alcohol can then be separated. The efficiency of this process is measured by the enantiomeric excess (ee) of the product and the remaining substrate, and the enantioselectivity (E-value). High E-values are indicative of a highly selective enzyme.

Enantioselective Hydrolysis of Racemic this compound: Alternatively, a racemic mixture of this compound could be resolved through enantioselective hydrolysis. In this scenario, a lipase would preferentially hydrolyze one enantiomer, for example, the (R)-ester, to (R)-1-methoxy-2-propanol, leaving the (S)-ester unreacted. Separation of the resulting alcohol and the unhydrolyzed ester would yield both enantiomers in enriched forms.

The choice of lipase is crucial for achieving high enantioselectivity. Lipases from Candida antarctica (particularly the immobilized form, Novozym 435), Pseudomonas cepacia, and Candida rugosa have shown excellent performance in the resolution of a wide range of secondary alcohols. mdpi.comnih.gov The reaction medium also plays a significant role; organic solvents are typically used for esterification reactions to shift the equilibrium towards synthesis.

Table 2: Factors Influencing Enantioselective Biotransformations

ParameterInfluenceTypical Conditions/Observations
Enzyme (Lipase) Determines activity and enantioselectivity.Novozym 435 is often highly selective for a broad range of substrates.
Acyl Donor Affects reaction rate and can influence enantioselectivity.Activated esters like vinyl or isopropenyl acetate are often used to drive the reaction forward.
Solvent Influences enzyme stability, activity, and reaction equilibrium.Non-polar organic solvents like toluene or hexane (B92381) are common. Ionic liquids are also explored. mdpi.com
Temperature Affects reaction rate and enzyme stability.Typically in the range of 30-60 °C for lipases.
Water Activity Crucial in non-aqueous media for maintaining enzyme activity.Low water content favors ester synthesis over hydrolysis.

Environmental Dynamics and Degradation Pathways of 1 Methoxy 2 Propyl Propanoate

Biodegradation in Environmental Matrices

In soil environments, 1-methoxy-2-propyl propanoate is anticipated to undergo rapid biodegradation. The initial step is the hydrolysis of the ester into 1-methoxy-2-propanol (B31579) and propanoic acid, a reaction readily catalyzed by microbial enzymes. Studies on the structurally similar compound 1-methoxy-2-propyl acetate (B1210297) (PGMEA) show that it is readily biodegradable in soil, with a dissipation time (DT50) of less than one day. oecd.org

The resulting hydrolysis product, 1-methoxy-2-propanol, is also subject to rapid microbial degradation in soil. Under aerobic conditions, half-lives in sandy loam soils have been observed to be as short as <1 day to <7 days for concentrations ranging from 0.2 ppm to 100 ppm, respectively. nih.gov The rate of degradation is influenced by the availability of nutrients; in their absence, degradation proceeds slowly via maintenance metabolism, whereas the addition of nitrogen and phosphorus sources can lead to exponential biomass growth and enhanced degradation rates. nih.gov

Table 1: Aerobic Biodegradation of 1-Methoxy-2-propanol (PGME) in Soil

Soil TypeInitial ConcentrationMeasured Half-LifeReference
Sandy Loam0.2 ppm<1 day nih.gov
Sandy Loam100 ppm<7 days nih.gov

In wastewater treatment settings, such as activated sludge systems, this compound is expected to be readily biodegradable. The biotransformation process is initiated by enzyme-catalyzed hydrolysis of the ester linkage, a common reaction for many organic micropollutants in activated sludge. ethz.ch

Following hydrolysis, the resulting 1-methoxy-2-propanol is effectively removed. Standard tests have shown that 1-methoxy-2-propanol can reach 90% of its theoretical biochemical oxygen demand (BOD) within four weeks in the presence of an activated sludge inoculum. nih.gov Another study demonstrated 96% aerobic biodegradation in sewage after 28 days. oecd.org This indicates that conventional activated sludge treatment is an effective removal pathway for this compound. shell.comshell.com

Under anaerobic conditions, the degradation of this compound proceeds via its hydrolysis products. While the acetate analogue, PGMEA, hydrolyzes rapidly within hours in anaerobic soil microcosms, the subsequent degradation of the resulting 1-methoxy-2-propanol can be slow under these conditions without an acclimated microbial consortium. oecd.org

High-rate anaerobic reactors, such as the Expanded Granular Sludge Bed (EGSB) system, have demonstrated high efficiency in treating wastewater containing 1-methoxy-2-propanol (M2P). Studies using laboratory-scale EGSB reactors to treat synthetic wastewater containing M2P showed excellent performance under various conditions. nih.gov

At temperatures of 18°C and 25°C, with a continuous supply of wastewater, Chemical Oxygen Demand (COD) removal efficiencies greater than 95% were achieved. nih.gov The reactors could handle high organic loading rates (OLR), demonstrating the robustness of the anaerobic granular sludge in degrading this solvent. nih.gov Good performance was also maintained under intermittent feeding schedules designed to simulate industrial operational patterns. researchgate.net

Table 2: Performance of EGSB Reactors Treating 1-Methoxy-2-propanol (M2P) Wastewater

Temperature (°C)Supply ModeTotal OLR (kg COD m⁻³ day⁻¹)M2P OLR (kg COD m⁻³ day⁻¹)COD Removal Efficiency (%)Reference
18Continuous296.4>95 nih.gov
25Continuous439.3>95 nih.gov
18 & 25Intermittent306.6Good Performance nih.gov

The complete anaerobic mineralization of this compound to methane (B114726) and carbon dioxide involves the syntrophic degradation of its hydrolysis products.

1-Methoxy-2-propanol: The methanogenic potential of biomass acclimated to 1-methoxy-2-propanol has been quantified. Specific methanogenic activity (SMA) assays on granular sludge from EGSB reactors yielded values of 24.3 ml CH₄ gVSS⁻¹ day⁻¹ at 25°C and 7.8 ml CH₄ gVSS⁻¹ day⁻¹ at 18°C, using 1-methoxy-2-propanol as the substrate. nih.govresearchgate.net

Anaerobic Degradation Studies

Abiotic Transformation Processes

Abiotic processes, including hydrolysis and photolysis, contribute to the transformation of this compound in the environment.

Hydrolysis: Chemical hydrolysis of the ester bond is a key abiotic pathway. Data for the analogue PGMEA shows it is stable in neutral and acidic water (pH 4 and 7) but hydrolyzes under alkaline conditions (pH 9) with a half-life of 8.1 days at 25°C. oecd.org This suggests that chemical hydrolysis will be more significant in alkaline environmental compartments.

Photolysis: Direct degradation by sunlight is not expected, as the compound does not absorb light in the UV-visible spectrum. nih.gov However, indirect photolysis in the atmosphere is a significant degradation route for the hydrolysis product, 1-methoxy-2-propanol. It is degraded by reacting with photochemically-produced hydroxyl radicals. oecd.org The estimated atmospheric half-life for this reaction is approximately 21 hours. nih.gov Additionally, 1-methoxy-2-propanol can oxidize in the air, which may lead to the formation of unstable peroxides. noaa.gov

Table 3: Abiotic Transformation Data for this compound and its Analogue/Hydrolysis Product

ProcessCompoundConditionsHalf-Life / RateReference
Chemical HydrolysisPGMEA (Analogue)pH 9, 25°C8.1 days oecd.org
Indirect Atmospheric Photolysis1-Methoxy-2-propanolReaction with OH radicals~21 hours nih.gov

Hydrolytic Stability in Various Aquatic Environments

The hydrolysis of this compound, also known as propylene (B89431) glycol methyl ether propionate (B1217596), is a critical degradation pathway in aquatic systems. The rate of this chemical breakdown is significantly influenced by the pH of the water.

Research indicates that this compound is stable to hydrolysis under acidic and neutral conditions (pH 4 and 7). However, under alkaline conditions (pH 9), it undergoes hydrolysis with a half-life of 8.10 days at a temperature of 25°C. oecd.org This suggests that in alkaline aquatic environments, the compound will degrade into propylene glycol monomethyl ether (PM) and propionic acid. oecd.org

Table 1: Hydrolytic Stability of this compound

pH Temperature (°C) Half-life Stability
4 25 - Stable
7 25 - Stable

Indirect Photodegradation by Photochemically Generated Hydroxy Radicals

In the atmosphere, the primary degradation pathway for this compound is through indirect photodegradation. This process involves the reaction of the compound with photochemically generated hydroxyl radicals (•OH). oecd.org

While direct photodegradation is not expected to be a significant process, the reaction with hydroxyl radicals leads to a relatively rapid breakdown of the molecule. The estimated atmospheric half-life for this reaction is approximately 32 hours. This calculation is based on an estimated rate constant of 1.19 x 10⁻¹¹ cm³/molecule-sec and an assumed hydroxyl radical concentration of 0.5 x 10⁶ OH/cm³. oecd.org This rapid degradation in the air indicates that there is a low potential for the accumulation of this compound in the atmosphere. oecd.org

Environmental Mobility and Distribution in Soil-Water Systems

The mobility of this compound in soil and its distribution between soil and water are largely determined by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value indicates a low affinity for soil and sediment particles, suggesting high mobility in these systems. nih.gov

For propylene glycol ethers, which are structurally related to this compound, the log Kow values are generally low, which in turn suggests low Koc values. nih.gov This implies that these compounds are not likely to strongly adsorb to soil and will remain mobile and bioavailable within soil and water compartments. nih.gov In the case of its hydrolysis product, 1-methoxy-2-propanol, it is expected to be mobile based on a low estimated soil-water partition coefficient. epa.gov This mobility suggests a potential for leaching into groundwater. epa.govuwaterloo.ca

Assessment of Bioaccumulation Potential

The bioaccumulation potential of a chemical refers to its ability to accumulate in living organisms. This is often predicted using the octanol-water partition coefficient (log Kow), where a low value suggests a low potential for bioaccumulation. nih.gov

For this compound and its parent compound, propylene glycol methyl ether (PGME), the potential for bioaccumulation is considered to be low. oecd.orgnih.govrecochem.com The log Kow for PGME is -0.45, indicating that it is not expected to significantly bioaccumulate. wikipedia.org An estimated bioconcentration factor (BCF) of 3 for 1-methoxy-2-propanol further supports the low potential for bioconcentration in aquatic organisms. nih.gov This is consistent with the general understanding that propylene glycol ethers have a low potential for bioaccumulation. nih.gov Therefore, the consumption of fish is not anticipated to be a significant route of exposure. oecd.org

Advanced Applications and Functional Roles of 1 Methoxy 2 Propyl Propanoate in Chemical Science

Application as a Solvent in Polymer Chemistry and Synthesis

1-Methoxy-2-propyl propanoate, also known as propylene (B89431) glycol methyl ether propionate (B1217596) (PMP), is a versatile solvent widely employed in the synthesis and formulation of a diverse range of polymers. Its unique molecular structure, featuring both ether and ester functional groups, imparts a balance of polarity that allows for the effective dissolution of numerous polymer systems.

Dissolution Mechanisms for Diverse Polymer Systems (e.g., Acrylic Resins, Epoxy Resins)

The efficacy of this compound as a solvent is rooted in its favorable interactions with polymer chains, primarily governed by principles of "like dissolves like." The Hansen Solubility Parameters (HSP), which categorize solvents based on their dispersion (δD), polar (δP), and hydrogen bonding (δH) forces, provide a quantitative measure of this compatibility. For a polymer to dissolve, the HSP values of the solvent and polymer must be closely matched.

Acrylic Resins: The dissolution of acrylic resins in this compound is primarily a physical process of solvation. The ester and ether linkages in the solvent molecule can form dipole-dipole interactions and hydrogen bonds with the ester groups and any hydroxyl or carboxyl functionalities present in the acrylic polymer chain. This interaction overcomes the polymer-polymer cohesive forces, allowing the individual polymer chains to disentangle and become solvated by the solvent molecules. The relatively non-polar alkyl backbone of the acrylic resin is also compatible with the alkyl portions of the solvent molecule.

Epoxy Resins: The dissolution of uncured or partially cured epoxy resins follows a similar solvation mechanism. However, in the case of cured epoxy thermosets, the process is more complex. Recent research has shown that the dissolution of cured epoxy resins can be achieved through a process of solvent-assisted transesterification. nih.govresearchgate.net In this mechanism, the solvent, particularly if it contains hydroxyl groups (as in the case of the related compound 1-methoxy-2-propanol), can participate in the cleavage of the ester cross-links within the thermoset network, leading to its depolymerization and dissolution. nih.govresearchgate.net While this compound itself does not possess a free hydroxyl group, its presence can facilitate the diffusion of other reactive species that can break down the polymer network. nih.govresearchgate.net The dissolution process often proceeds in a surface erosion mode, where the solvent and any catalysts diffuse into a gel layer on the surface of the thermoset, promoting the cleavage of cross-links. nih.govresearchgate.net

Below is an interactive data table summarizing the Hansen Solubility Parameters for 1-methoxy-2-propanol (B31579), a related compound, which provides insight into its solvency.

CompoundδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
1-Methoxy-2-propanol7.583.085.72

Functional Contributions to Polymerization Processes

Beyond its role as a solvent to control viscosity and ensure homogeneity of the reaction mixture, this compound can also have functional contributions to the polymerization process itself. In free-radical polymerization of acrylic monomers, the solvent can act as a chain-transfer agent . researchgate.net

Role in High-Performance Coating and Ink Formulations

This compound is a preferred solvent in the formulation of high-performance coatings and inks due to its excellent solvency, appropriate evaporation rate, and beneficial influence on film formation.

Solvency Characteristics for Resins and Binders

As established, this compound is an effective solvent for a wide array of resins and binders commonly used in coatings and inks, including acrylics, epoxies, polyesters, and nitrocellulose. This strong solvency ensures that the resin is fully dissolved, leading to a homogenous formulation with optimal viscosity for application. A study comparing the dissolving power of various solvents for acrylic resin found that at 10-20% solid content, propylene glycol methyl ether acetate (B1210297) (a close analog) showed similar dissolving capabilities to other effective solvents. cornell.edu

Contributions to Coating Film Formation and Performance Attributes

The role of this compound extends beyond simple dissolution to actively contributing to the quality of the final coating film. Its moderate evaporation rate is a key attribute. As the coating is applied, the solvent begins to evaporate. A controlled evaporation rate is crucial for allowing the coating to level and flow out, minimizing surface defects such as brush marks or orange peel. researchgate.net If the solvent evaporates too quickly, the viscosity of the coating increases rapidly, trapping surface imperfections. If it evaporates too slowly, it can lead to sagging or an extended drying time.

The following table provides a summary of the physical properties of 1-methoxy-2-propanol, a related compound, which are relevant to its performance in coatings.

PropertyValue
Boiling Point118-119 °C
Vapor Pressure10.9 mmHg (at 25 °C)
Density0.916 g/mL (at 25 °C)

Note: Data is for 1-Methoxy-2-propanol. mdpi.com

Utilization in Photoresist Formulations for Semiconductor Manufacturing

In the high-precision world of semiconductor manufacturing, this compound (often in the form of its acetate analog, PGMEA) plays a critical role as a solvent in photoresist formulations. Photoresists are light-sensitive materials used to create the intricate patterns of circuits on semiconductor wafers.

The primary function of this compound in this context is to dissolve the photoresist resin (such as novolac resins) and other components of the formulation to create a solution with the precise viscosity required for spin coating onto the wafer. paint.org This ensures the formation of a uniform, defect-free thin film of photoresist.

During the photolithography process, the solvent's role is multifaceted:

Coating and Film Formation: It allows for the application of a uniform layer of photoresist. The solvent is then driven off during a soft-bake step, leaving a solid photoresist film.

Development: In the development step, a developer solution is used to selectively remove either the exposed (for positive photoresists) or unexposed (for negative photoresists) portions of the resist. While aqueous alkaline developers are common for positive resists, organic solvents can be used for the development of cross-linked negative resists. microchemicals.comresearchgate.net The choice of solvent in the original formulation can influence the dissolution characteristics of the resist during development.

Edge Bead Removal: PGMEA is commonly used for the removal of the "edge bead," a thickening of the photoresist that can occur at the edge of the wafer during spin coating. paint.org

Purity: The high purity of electronic-grade this compound is essential in this application to prevent contamination that could lead to defects in the semiconductor devices. coatingsworld.com

The controlled evaporation rate and excellent solvency of this compound for photoresist components make it an indispensable material in the fabrication of modern microelectronics.

Chemical Intermediate in the Synthesis of Other Organic Compounds

As a chemical intermediate, this compound would theoretically serve as a foundational molecule for the construction of more complex chemical structures. This role implies that the compound would undergo chemical transformations where its inherent structure is modified to produce different organic compounds. However, specific, documented instances of this compound being utilized as a key intermediate in major synthetic pathways are not readily found in the current body of scientific research.

Propylene glycol ethers (PGEs) are a class of solvents and chemical intermediates with a wide range of industrial applications. The synthesis of PGEs typically involves the reaction of propylene oxide with an alcohol. While 1-methoxy-2-propanol, the precursor to this compound, is a well-known PGE, there is no scientific evidence to suggest that this compound itself serves as a precursor for the synthesis of other PGEs. The ester group in this compound would likely need to be cleaved or transformed, a step that is not characteristic of standard PGE synthesis routes.

Precursor CompoundTypical ReactantResulting Product ClassRole of this compound
Propylene OxideAlcoholPropylene Glycol EthersNot a documented precursor
1-Methoxy-2-propanolAcetic Anhydride/AcidPropylene Glycol Methyl Ether AcetatePrecursor to the ester, not other PGEs

The production of chiral secondary alcohols is a significant area of research in organic synthesis, particularly for the pharmaceutical industry. Model compounds are often used to develop and optimize new synthetic methods. These models should ideally possess relevant structural features and reactivity. There is currently no research available that identifies this compound as a model compound for the production of chiral secondary alcohols. The focus in this field is typically on the asymmetric reduction of prochiral ketones or the kinetic resolution of racemic secondary alcohols, and this compound does not fit the profile of a substrate or catalyst in these reactions.

Emerging Applications in Nanoscience (e.g., Growth of Silver Nanoparticles in Organic Solvents)

Nanoscience is a rapidly advancing field with a constant search for new materials and methods to control the synthesis and stability of nanoparticles. Organic solvents can play a crucial role in the synthesis of nanoparticles, acting as the reaction medium and sometimes as capping agents to control growth and prevent agglomeration.

Despite the theoretical potential for various organic esters to influence nanoparticle synthesis, there is no specific research that demonstrates the use of this compound in the growth of silver nanoparticles or in any other emerging application within nanoscience. Research in this area tends to focus on more commonly available and studied solvents and stabilizing agents.

Nanoparticle Synthesis ComponentFunctionDocumented use of this compound
Reaction Medium Provides a solvent environment for the reaction.No documented use.
Reducing Agent Reduces metal ions to form nanoparticles.Not a reducing agent.
Capping Agent/Stabilizer Controls particle growth and prevents aggregation.No documented use.

Spectroscopic and Computational Investigations of 1 Methoxy 2 Propyl Propanoate

Theoretical Studies on Molecular Structure and Reactivity

Theoretical and computational chemistry provide profound insights into the molecular behavior of 1-methoxy-2-propyl propanoate, from its electronic structure to its reactivity in various chemical environments. These in-silico methods are essential for understanding reaction mechanisms, predicting kinetic parameters, and assessing environmental fate.

Electronic structure calculations are pivotal in elucidating the pathways of chemical reactions at a molecular level. For esters like this compound, these calculations can model transition states and reaction intermediates, providing a deeper understanding of synthesis and degradation mechanisms. The synthesis of this compound typically involves the esterification of 1-methoxy-2-propanol (B31579) with propanoic acid. Computational models can map the energy landscape of this reaction, identifying the activation barriers for the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the acid, a process often catalyzed by an acid.

Similarly, in hydrolysis reactions, theoretical models can detail the interaction with water molecules. For related compounds, molecular docking simulations have been used to investigate enzymatic reactions. For instance, in the synthesis involving 1-methoxy-2-propanol, simulations showed how the orientation of the methoxy (B1213986) group in the active site of an enzyme like Candida antarctica lipase (B570770) B (CAL-B) stabilizes the (S)-configuration through hydrogen bonding with specific amino acid residues like Thr40 and Gln106 smolecule.com. This highlights how electronic and steric factors, which can be modeled computationally, govern reaction selectivity and efficiency.

Kinetic modeling is a powerful tool for quantifying the rates of chemical processes, such as the enzymatic hydrolysis of esters. While specific models for this compound are not detailed in the available literature, extensive research on the closely related compound (R/S)-1-methoxy-2-propyl-acetate serves as an excellent model system nih.gov. The enzymatic hydrolysis of this acetate (B1210297) by Candida antarctica lipase B has been modeled to understand the production of chiral secondary alcohols nih.gov.

The proposed kinetic model, based on a ping-pong bi-bi mechanism, was simplified to derive sensitive parameters for both the R- and S-enantiomers. This model was validated over a range of temperatures (30-60°C) and substrate concentrations (0.05-1.5 M) nih.gov. Such models are crucial for process design and optimization in industrial biocatalysis. The investigation determined the enthalpic and entropic contributions to the transition state energy difference between the two enantiomers, providing a fundamental understanding of the enzyme's stereoselectivity nih.gov. Mathematical modeling of enzymatic hydrolysis helps to evaluate the complex interactions between enzymes and substrates and is essential for reactor scale-up mdpi.com.

Table 1: Thermodynamic Parameters for the Enzymatic Resolution of (R/S)-1-methoxy-2-propyl-acetate at 30°C nih.gov

ParameterValue (kJ mol⁻¹)Description
ΔR-S ΔH++°21.2Enthalpic contribution to the difference in transition state energy.
-T x ΔR-S ΔS++°9.7Entropic contribution to the difference in transition state energy.

The atmospheric lifetime of volatile organic compounds (VOCs) like this compound is primarily determined by their reaction rates with atmospheric oxidants such as the hydroxyl radical (OH), nitrate radical (NO₃), and ozone (O₃). Computational studies on similar hydrofluoroethers and other ethers provide a framework for predicting this reactivity jksus.org. The primary atmospheric degradation pathway for ethers and esters is typically initiated by hydrogen abstraction by the OH radical during the day researchgate.netnih.gov.

The reaction rate constants can be estimated using structure-activity relationships (SARs) or more sophisticated quantum chemical calculations. For analogous compounds, the dominant loss process is the daytime reaction with OH radicals researchgate.net. The presence of ether and ester functional groups with multiple abstractable hydrogen atoms suggests that this compound would be readily oxidized in the troposphere nih.gov. The calculated atmospheric lifetime for a related compound, 1-fluoro-2-methoxypropane, reacting with OH radicals is on the order of days, indicating its potential to contribute to local and regional atmospheric chemistry jksus.org. The estimated lifetime (τ) can be calculated using the relationship τ = 1/(k[X]), where k is the reaction rate constant and [X] is the atmospheric concentration of the oxidant mdpi.com.

Table 2: Atmospheric Reaction Rate Coefficients for Structurally Related Ethers

CompoundOxidantRate Coefficient (cm³ molecule⁻¹ s⁻¹)Reference
3-ethoxy-1-propanolCl(3.46 ± 0.22) × 10⁻¹⁰ researchgate.net
3-ethoxy-1-propanolOH(3.48 ± 0.19) × 10⁻¹¹ researchgate.net
3-ethoxy-1-propanolNO₃(1.08 ± 0.07) × 10⁻¹⁴ researchgate.net
2-methoxypropeneO₃(1.18 ± 0.13) × 10⁻¹⁷ mdpi.com

Advanced Spectroscopic Techniques for Characterization and Reaction Monitoring

Spectroscopic techniques are indispensable for the identification, quantification, and real-time monitoring of chemical compounds and their reactions. For this compound, GC-MS and FT-IR spectroscopy are particularly powerful analytical tools.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds. It separates components of a mixture in the gas chromatography column, which are then detected and identified by the mass spectrometer. This method is used for determining the presence and concentration of this compound and its isomers or related impurities in various samples nih.govnist.gov.

In GC, the compound is characterized by its retention index (RI), which depends on the column's stationary phase and the temperature program. The subsequent mass spectrum provides a unique fragmentation pattern, or "fingerprint," allowing for unambiguous identification restek.com. For the closely related 1-methoxy-2-propyl acetate, retention indices have been determined on both non-polar and polar columns, which are crucial for its identification in complex mixtures like fragrances or industrial solvents nist.gov. Analytical methods often involve collection on a sorbent tube, followed by solvent desorption and analysis by GC with a flame ionization detector (FID) or a mass spectrometer keikaventures.com.

Table 3: Gas Chromatography Retention Indices for 1-Methoxy-2-propyl acetate nist.gov

Column TypeActive PhaseRetention Index (I)
Non-polarVF-5870
Non-polarBP-1843
PolarHP-Innowax1228

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its ester and ether functionalities.

The most prominent feature in its IR spectrum would be a strong absorption band due to the C=O (carbonyl) stretching vibration of the ester group, typically found in the region of 1735-1750 cm⁻¹. Other significant bands include the C-O-C stretching vibrations of the ester and ether groups, which appear in the fingerprint region between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are observed around 2850-3000 cm⁻¹ chemicalbook.comspectrabase.com. FT-IR is also a valuable technique for monitoring reactions in real-time. For example, during the synthesis of this compound via esterification, the reaction progress can be followed by observing the decrease in the broad O-H band of the starting alcohol and carboxylic acid and the simultaneous increase in the intensity of the characteristic C=O ester band researchgate.netresearchgate.net.

Table 4: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
C-H (alkane)Stretching2850-3000
C=O (ester)Stretching1735-1750
C-O (ester)Stretching1150-1250
C-O (ether)Stretching1080-1150

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Detailed experimental ¹H and ¹³C NMR data, such as chemical shifts (δ), coupling constants (J), and signal multiplicities, are crucial for the unambiguous structural elucidation of organic molecules. This information allows for the precise assignment of each proton and carbon atom within the molecular structure, confirming connectivity and stereochemistry. However, no published experimental NMR data specifically for this compound could be located.

UV Absorption Cross Section Determinations

The UV absorption cross-section is a measure of the probability of a molecule absorbing a photon of a specific wavelength. This data is essential for understanding the photochemical behavior of a compound, including its atmospheric lifetime and degradation pathways. Investigations into the photolysis and UV absorption spectrum of this compound have not been found in the reviewed literature, and therefore, no data on its UV absorption cross-section can be provided.

Analytical Methodologies for Detection and Quantification of 1 Methoxy 2 Propyl Propanoate

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental biophysical technique that facilitates the separation, identification, and purification of components within a mixture for both qualitative and quantitative analysis. nih.gov For volatile organic compounds (VOCs) like 1-methoxy-2-propyl propanoate, gas chromatography is the most prevalent and effective method, though liquid chromatography may also be applicable under certain conditions.

Gas chromatography with a flame ionization detector (GC/FID) is a widely utilized and robust analytical technique for the separation and quantification of volatile and semi-volatile organic compounds. ufl.eduscioninstruments.com The methodology is particularly well-suited for analyzing glycol ethers and their esters. The operational principle involves introducing a sample into the GC system, where it is vaporized and separated into its individual components as it travels through a chromatographic column. scioninstruments.com These separated components then enter the FID's combustion chamber, where they are mixed with hydrogen and air and ignited to create a flame. scioninstruments.com The combustion of organic compounds produces ions and electrons, which generate an electrical current at a collector electrode; this current is proportional to the concentration of the analyte. ufl.eduscioninstruments.com

A common procedure for analyzing related compounds, such as 1-methoxy-2-propyl acetate (B1210297), involves sample collection on a solid sorbent tube, followed by chemical desorption and analysis by GC/FID. keikaventures.comosha.gov Air samples are drawn through a coconut shell charcoal tube, which adsorbs the target analyte. osha.gov The charcoal is then transferred to a vial, and the analyte is desorbed using a solvent mixture, typically 95/5 (v/v) methylene (B1212753) chloride/methanol. keikaventures.comosha.gov The resulting solution is then injected into the GC/FID for analysis. osha.gov This method has been formally evaluated by the Occupational Safety and Health Administration (OSHA) for related propylene (B89431) glycol ethers and their acetates. osha.gov

A method developed for the simultaneous determination of 1-methoxy-2-propanol (B31579) and its metabolite in plasma using capillary GC/FID demonstrated high linearity, with correlation coefficients greater than 0.997 over a concentration range of 2-700 µg/mL. nih.gov The limit of quantification was approximately 2 µg/mL for both compounds. nih.gov

Table 1: Typical GC/FID Method Parameters for Related Glycol Ether Acetates osha.gov
ParameterSpecification
Sorbent TubeCoconut shell charcoal, 2 sections (100 mg / 50 mg)
Desorption Solvent95/5 (v/v) Methylene chloride/Methanol
Recommended Air Volume (TWA)10 L
Recommended Flow Rate (TWA)0.1 L/min
Reliable Quantitation Limit20 ppb (108 µg/m³) for 1-methoxy-2-propyl acetate
Standard Error of Estimate5.1% for 1-methoxy-2-propyl acetate

While GC is the predominant technique for volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful separation techniques that can serve as alternative or complementary methods. nih.gov HPLC operates by pumping a liquid solvent containing the sample mixture at high pressure through a column filled with a solid adsorbent material, separating the components based on their interactions with the adsorbent. nih.gov

Analytical standards for the parent alcohol, 1-methoxy-2-propanol, are certified as suitable for HPLC analysis, indicating the viability of this technique for related compounds. sigmaaldrich.comsevernbiotech.com Although specific, detailed HPLC or UPLC methods for this compound are not extensively documented in scientific literature, the technique is broadly applicable to a wide range of organic compounds. It would be particularly useful for analyzing the compound in complex, non-volatile matrices where direct injection into a GC system is not feasible, or if the analyte requires derivatization to be detected by other means.

Sample Collection and Preservation Protocols

The integrity of any chemical analysis begins with proper sample collection and preservation. The chosen protocol must ensure that the analyte is captured efficiently and remains stable from the point of collection until analysis.

For airborne concentrations of volatile organic compounds, the most common collection method involves drawing a known volume of air through a solid sorbent tube using a calibrated personal sampling pump. osha.gov For propylene glycol ethers and their acetates, OSHA recommends using a standard-size coconut shell charcoal tube. osha.gov

The sampling parameters are critical for obtaining a representative sample. For time-weighted average (TWA) samples, a recommended air volume of 10 liters is collected at a flow rate of 0.1 L/min. osha.gov For short-term exposure limit (STEL) samples, a 3-liter air volume is collected at a higher flow rate of 0.2 L/min. osha.gov After collection, the tubes should be sealed to prevent contamination or sample loss. Studies on the related compound 1-methoxy-2-propyl acetate show that samples should be refrigerated upon receipt by the laboratory to minimize hydrolysis, a precaution that would be prudent for this compound as well. keikaventures.comosha.gov Recoveries for related compounds have been shown to be above 91% when stored for 15 days at either ambient (20-25°C) or refrigerated (0°C) temperatures. keikaventures.com

Table 2: Recommended Air Sampling Parameters osha.gov
Sample TypeRecommended Air VolumeRecommended Flow RateSample Duration
Time-Weighted Average (TWA)10 L0.1 L/min100 min
Short-Term3 L0.2 L/min15 min

Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technology that is versatile, reliable, and low-cost. mdpi.com It integrates sampling, extraction, and concentration into a single step. nih.gov The technique utilizes a fused-silica fiber coated with a polymeric stationary phase. nih.gov When exposed to a sample (either in a headspace or by direct immersion), analytes partition from the sample matrix onto the fiber coating. mdpi.com After a set extraction time, the fiber is withdrawn and transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov

SPME is widely used for environmental and biological analyses and is highly effective for volatile organic compounds. mdpi.comnih.gov Its advantages include simplicity, speed, and the elimination of organic solvents. nih.gov As a diffusive or passive sampler, an SPME fiber can be deployed in a remote location for an extended period to obtain a time-weighted average concentration of airborne contaminants. mdpi.com This makes it a powerful tool for assessing occupational or indoor air quality. mdpi.com

Development and Validation of Analytical Standards

The development and validation of an analytical method are essential to ensure that the results are accurate, reliable, and reproducible. This process begins with the use of a high-purity analytical standard of the target analyte. sigmaaldrich.com Method validation involves systematically evaluating a series of performance parameters to demonstrate that the method is fit for its intended purpose. scielo.br

Key validation parameters include:

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies on spiked samples. nih.govscielo.br

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). nih.govscielo.br

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

For example, a validated GC/FID method for 1-methoxy-2-propanol in plasma demonstrated excellent performance across these parameters. nih.gov

Table 3: Example Method Validation Results for 1-Methoxy-2-propanol nih.gov
ParameterResult
Linearity (Correlation Coefficient)> 0.997
Concentration Range2-700 µg/mL
Precision (RSD)2.8% - 8.8%
Accuracy3.2% - 13%
Recovery from Plasma~73%

This rigorous validation process ensures that the analytical methodology provides trustworthy data for assessing exposure and risk associated with this compound.

Quantitative Assessment in Environmental and Industrial Research Contexts

While this compound is utilized in industrial applications, detailed research studies quantifying its specific concentrations in various environmental media or workplace atmospheres are not extensively documented in publicly available scientific literature. However, the quantitative assessment of this compound can be effectively achieved using established analytical methodologies developed for closely related propylene glycol ethers and their esters.

The primary and most widely accepted technique for the quantification of such volatile organic compounds is gas chromatography (GC). cdc.gov In an industrial hygiene context, air samples are typically collected by drawing a known volume of air through a solid sorbent tube, commonly containing coconut shell charcoal, to adsorb the compound. osha.govkeikaventures.com Subsequently, in the laboratory, the compound is desorbed from the charcoal using a solvent mixture, such as methylene chloride and methanol. osha.govjeom.org The resulting solution is then analyzed by a gas chromatograph equipped with a flame ionization detector (FID), which is a robust and sensitive detector for carbon-containing compounds. keikaventures.comjeom.org Analyte identity can be further confirmed using mass spectrometry (MS). cdc.gov

For environmental samples, such as water, gas chromatography is also the principal technique. Water samples may be analyzed directly, while air analysis requires a pre-concentration step involving adsorption onto a surface before solvent extraction. cdc.gov These methodologies allow for the detection and quantification of the compound at levels relevant for assessing environmental presence and occupational exposure.

Although specific environmental concentration studies for this compound are scarce, a quantitative assessment of its industrial relevance can be derived from production data. The United States Environmental Protection Agency (EPA) aggregates production volume data, which provides insight into the scale of the compound's use.

Below is an interactive table summarizing the U.S. production volume for this compound.

U.S. National Aggregated Production Volume of this compound

YearAggregated Production Volume (lb)
2016402,119
2017368,609
2018569,669
2019201,060
Data Source: Environmental Protection Agency (EPA) Chemical Data Reporting. nih.gov

The analytical methods applicable to the quantification of this compound are summarized in the following table, based on standard procedures for similar compounds.

Applicable Analytical Methodologies for this compound Quantification

ParameterMethodologyDescription
Sample Matrix Workplace AirCollection of airborne vapors to assess occupational exposure levels.
Collection Technique Solid Adsorbent TubesAir is drawn through a tube containing a solid medium like coconut shell charcoal to trap the analyte. osha.govkeikaventures.com
Sample Preparation Solvent DesorptionThe analyte is extracted from the adsorbent using a solvent, typically a mixture like 95/5 (v/v) methylene chloride/methanol. osha.gov
Analytical Instrumentation Gas Chromatography (GC)Separates the analyte from other components in the sample. Capillary columns are generally used for good resolution. cdc.govjeom.org
Detection Flame Ionization Detector (FID)A sensitive and reliable detector for quantifying organic compounds. keikaventures.comjeom.org Mass Spectrometry (MS) can be used for confirmation. cdc.gov

Future Directions in 1 Methoxy 2 Propyl Propanoate Research

Advancements in Sustainable and Green Synthesis Pathways

The chemical industry's shift towards sustainability is driving research into greener synthesis routes for solvents like 1-Methoxy-2-propyl acetate (B1210297). nih.gov Traditional synthesis involves the esterification of 1-methoxy-2-propanol (B31579) with acetic acid, often using corrosive liquid catalysts like sulfuric acid. researchgate.net Future advancements are centered on developing cleaner, more efficient, and economically viable pathways.

Key research areas include:

Bio-based Feedstocks: Exploration of routes to produce precursors, such as 1-methoxy-2-propanol and acetic acid, from renewable biomass sources instead of petroleum. acs.org This aligns with the broader goal of creating a bio-based economy and reducing the carbon footprint of chemical manufacturing. acs.org

Catalyst-Free or Solvent-Free Conditions: Investigating reaction conditions that minimize or eliminate the need for hazardous solvents and catalysts, potentially using techniques like microwave-assisted synthesis or supercritical fluid mediums. nih.gov

Continuous Flow Reactors: The development of continuous production processes, such as using fixed-bed reactors, can improve efficiency, reduce waste generation, and allow for easier separation and recycling of catalysts and unreacted materials compared to traditional batch processes. google.com A method for continuous esterification using a solid acid catalyst has been developed, which simplifies the process by eliminating the need for neutralization and washing steps, thereby reducing solid waste and wastewater. google.com

Exploration of Novel and Highly Selective Catalytic Systems

Catalysis is at the heart of producing 1-Methoxy-2-propyl acetate efficiently and selectively. While traditional catalysts like sodium hydroxide (B78521) are used for the precursor synthesis, they can lead to byproducts. google.com Research is now focused on novel catalytic systems that offer higher selectivity, easier separation, and improved reusability. researchgate.net

Future research is exploring:

Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-35) and modified molecular sieves, are gaining traction. researchgate.netgoogle.com These catalysts are advantageous because they are easily separated from the product mixture, are less corrosive, and can be reused, which simplifies the manufacturing process and reduces waste. researchgate.net

Enzymatic Catalysis: The use of lipases for the kinetic resolution of related compounds suggests a potential future pathway for highly selective, enantiomerically pure synthesis under mild conditions. chemicalbook.com This "green" approach could significantly reduce the environmental impact of production.

Ionic Liquids: Ionic liquids have been studied as environmentally benign catalysts for the synthesis of the precursor, 1-methoxy-2-propanol. researchgate.net Their application in the subsequent esterification to 1-Methoxy-2-propyl acetate could offer high efficiency under mild conditions. researchgate.net Research shows that combining an ionic liquid catalyst with a micro-tubular circulating reactor can dramatically shorten reaction times and improve yields. researchgate.net

Catalyst TypePrecursor ReactionAdvantagesResearch Findings
Solid Acid Resin EsterificationReusable, non-corrosive, easy separation. researchgate.netAn equilibrium yield of 78% for 1-Methoxy-2-propyl acetate was achieved using Amberlyst-35 resin. researchgate.net
Ionic Liquid AlcoholysisHigh efficiency, mild reaction conditions, recyclable. researchgate.netIn a micro-tubular reactor, an ionic liquid catalyst achieved a 92% yield of 1-methoxy-2-propanol in just 20 minutes. researchgate.net
MgO Solid Base PO & Methanol ReactionHigh selectivity for 1-methoxy-2-propanol. researchgate.netMgO with moderate base strength selectively synthesizes the desired precursor isomer. researchgate.net

Deeper Understanding of Complex Environmental Transformation Processes and Metabolites

As the use of 1-Methoxy-2-propyl acetate is widespread, understanding its environmental fate is crucial. oecd.org Research in this area aims to fully map its journey through various environmental compartments and identify all resulting transformation products.

Future studies will focus on:

Biodegradation Pathways: While the compound is known to be readily biodegradable, further research is needed to identify the specific microorganisms and enzymatic pathways involved in its degradation in different types of soil and aquatic environments. sfdchem.comoecd.org

Metabolite Identification: In vivo, 1-Methoxy-2-propyl acetate is rapidly hydrolyzed to 1-methoxy-2-propanol. oecd.org The subsequent metabolites include propylene (B89431) glycol and its conjugates. oecd.org A more profound understanding of these and other potential minor metabolites is essential for a complete toxicological assessment.

Atmospheric Chemistry: The compound's reaction with hydroxyl radicals in the atmosphere is a key degradation pathway. oecd.org Advanced studies will focus on precisely modeling this process under various atmospheric conditions to better predict its atmospheric lifetime and potential for long-range transport.

Environmental ProcessMediumHalf-Life/RateKey Findings
Biodegradation Activated Sludge99% degradation after 28 days. oecd.orgThe compound is considered readily biodegradable. oecd.org
Hydrolysis Water (pH 9, 25°C)8.10 days. oecd.orgStable at neutral and acidic pH but hydrolyzes under alkaline conditions. oecd.org
Atmospheric Photodegradation AirEstimated at 32 hours. oecd.orgDegrades via reaction with hydroxyl radicals. oecd.org
Metabolism In VivoRapidExtensively hydrolyzed to 1-methoxy-2-propanol (PM). oecd.org

Development of High-Performance Material Applications with Tailored Properties

1-Methoxy-2-propyl acetate is highly valued as a solvent, particularly in the electronics industry for photoresist formulations and in the coatings industry. sfdchem.com Future research is aimed at leveraging its unique properties to develop new, high-performance materials.

Promising areas of development include:

Advanced Photoresists: As semiconductor manufacturing moves to smaller nodes, there is a demand for solvents with precisely tailored evaporation rates and solubility properties. Research will focus on optimizing solvent blends containing 1-Methoxy-2-propyl acetate for next-generation photolithography processes. sfdchem.com

Functional Coatings: Its strong and versatile solvency makes it an ideal medium for formulating advanced coatings, such as those for automotive finishes and protective layers. sfdchem.cominnospk.com Future work will explore its use in creating coatings with specific properties like enhanced durability, weather resistance, or unique optical characteristics.

Nanomaterial Synthesis: The compound has been used as a solvent for growing silver nanoparticles via pulsed laser ablation. chemicalbook.com This opens up avenues for its use in the controlled synthesis of other nanomaterials, where the solvent plays a critical role in particle size, shape, and dispersion. chemicalbook.com

Integration with Advanced Computational Chemistry for Predictive Modeling

Computational chemistry is becoming an indispensable tool in modern chemical research. For 1-Methoxy-2-propyl acetate, computational models can accelerate research and development while reducing the need for extensive laboratory experiments.

Future directions in this area include:

Reaction Mechanism Modeling: Using quantum chemistry methods like Density Functional Theory (DFT) to model reaction pathways for its synthesis. This can help in designing more efficient catalysts and optimizing reaction conditions for higher yield and selectivity.

Property Prediction: Developing Quantitative Structure-Property Relationship (QSPR) models to predict physical, chemical, and toxicological properties. This can guide the design of safer and more effective alternative solvents with tailored properties.

Environmental Fate Simulation: Creating advanced models to simulate its diffusion, degradation, and interaction with pollutants in the atmosphere, water, and soil, providing a more comprehensive picture of its environmental impact.

Q & A

Q. What are the recommended analytical techniques for characterizing 1-methoxy-2-propyl propanoate in laboratory settings?

To confirm the identity and purity of this compound, researchers should employ a combination of:

  • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compound analysis and impurity detection.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify molecular structure, particularly the methoxy and propanoate functional groups .
  • Density and refractive index measurements for physical property validation (density: 0.947 g/cm³; refractive index: 1.406 at 20°C) .
  • High-Performance Liquid Chromatography (HPLC) with UV detection for quantifying purity, especially in solvent mixtures .

Q. How should researchers select solvent systems for polymer dissolution studies involving this compound?

Due to its dual solubility in polar and non-polar matrices, experimental design should include:

  • Compatibility testing with target polymers (e.g., epoxy resins, acrylics) by preparing solutions at 5–20% (w/w) and monitoring viscosity changes.
  • Ternary phase diagrams to optimize solvent blends (e.g., with water or ethanol) for specific polymer systems like nitrocellulose or polyurethanes .
  • Control experiments using alternative solvents (e.g., ethyl acetate) to benchmark dissolution efficiency .

Q. What are the best practices for synthesizing this compound in academic labs?

A scalable method involves:

  • Esterification of propanoic acid with 1-methoxy-2-propanol under acid catalysis (e.g., sulfuric acid) at 110–120°C.
  • Reaction monitoring via FT-IR to track the disappearance of the hydroxyl group (~3400 cm⁻¹) and emergence of ester carbonyl (~1740 cm⁻¹).
  • Purification by fractional distillation (boiling point: 178°C) or silica gel chromatography for high-purity grades (>99%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solvent performance data for this compound across studies?

Discrepancies often arise from variations in:

  • Purity levels : Commercial batches may differ in trace impurities (e.g., residual alcohols); verify purity via GC-MS before use .
  • Experimental conditions : Temperature and humidity can affect solvent-polymer interactions. Standardize testing at 25°C ± 1°C and <40% relative humidity .
  • Polymer molecular weight : Higher-MW polymers may require longer equilibration times (>24 hrs) for dissolution. Include polymer MW data in reports .

Q. What methodologies are suitable for investigating the metabolic fate of this compound in biological systems?

Advanced approaches include:

  • In vitro hepatic microsome assays to identify primary metabolites (e.g., propanoic acid derivatives) using LC-QTOF-MS .
  • Stable isotope labeling (e.g., ¹³C-propanoate) to trace metabolic incorporation into acyl-CoA pathways .
  • Adverse Outcome Pathway (AOP) analysis to map toxicity mechanisms, such as mitochondrial dysfunction linked to propionate accumulation .

Q. How can computational models predict the environmental reactivity of this compound?

  • Quantum chemical calculations (e.g., DFT) to estimate bond dissociation energies and identify reactive sites for oxidation .
  • Atmospheric degradation modeling : Use mechanisms like SAPRC-07 to simulate ozone formation potential under UV exposure, validated against chamber studies .
  • QSAR (Quantitative Structure-Activity Relationship) models to predict ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms) .

Q. What strategies mitigate artifacts in solvent-polymer interaction studies caused by this compound’s hygroscopicity?

  • Dry nitrogen purging during sample preparation to minimize water absorption.
  • Karl Fischer titration to quantify residual moisture in solvent batches before use .
  • Control experiments with desiccated vs. humidified samples to isolate humidity effects on polymer swelling .

Methodological Notes

  • Data Reproducibility : Report solvent lot numbers, purity certificates, and storage conditions (room temperature, sealed containers) to ensure cross-study comparability .
  • Safety Protocols : Use fume hoods for handling volatile solvents, and reference safety data sheets for PPE requirements (e.g., nitrile gloves, eye protection) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.